![molecular formula C18H21F3N4O3 B2868733 2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202083-70-1](/img/structure/B2868733.png)
2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.科学的研究の応用
Medicinal Chemistry: Drug Design and Synthesis
This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which are known for their close resemblance to purine bases like adenine and guanine . Due to this structural similarity, they are often explored for their potential in drug design, particularly as analogs for nucleoside drugs or as scaffolds for developing new pharmacophores. The trifluoromethyl group may enhance the compound’s metabolic stability, making it a valuable candidate for medicinal chemistry research.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
The presence of a pyrazole and a pyridine ring in this compound makes it a versatile building block for synthesizing a wide range of heterocyclic compounds . Its reactivity can be exploited in various organic transformations, such as Suzuki and Stille cross-coupling reactions, to create complex molecules with potential biological activity.
Biochemistry: Enzyme Inhibition Studies
Compounds with a 1H-pyrazolo[3,4-b]pyridine moiety have been studied for their ability to inhibit certain enzymes . This compound could be used to investigate its inhibitory effects on enzymes that are relevant to diseases, providing insights into therapeutic targets and the development of new inhibitors.
Material Science: Fluorinated Compounds for Electronic Applications
The trifluoromethyl group is of particular interest in material science due to its electronegative properties, which can influence the electronic characteristics of materials . This compound could be researched for its potential use in electronic applications, such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs).
Pharmacology: Study of Metabolic Pathways
The methoxy and methyl groups in this compound suggest that it could be metabolized through various pathways, including demethylation and oxidation . Researching its metabolic pathways can provide valuable information for pharmacokinetics and drug metabolism studies.
Chemical Biology: Probe Development
Due to its complex structure, this compound can serve as a chemical probe to study biological systems . It can be tagged with fluorescent or radioactive markers and used to investigate cellular processes, receptor-ligand interactions, or to map the distribution of related compounds in biological tissues.
作用機序
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-24-10-13(16(23-24)27-2)17(26)25-8-6-12(7-9-25)11-28-15-5-3-4-14(22-15)18(19,20)21/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOZKHPUYKAYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


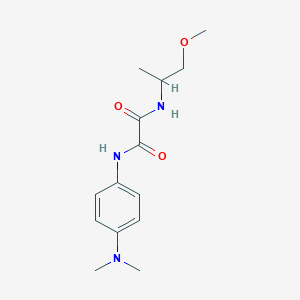
![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)
![1-[3,5-Bis(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2868658.png)

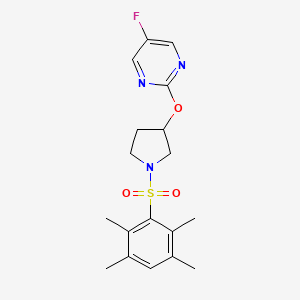
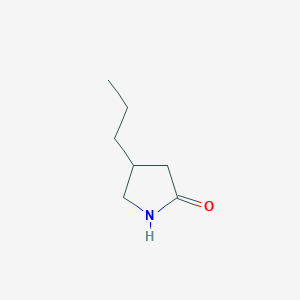
![1,4-Dioxaspiro[4.5]decan-8-yl benzoate](/img/structure/B2868664.png)
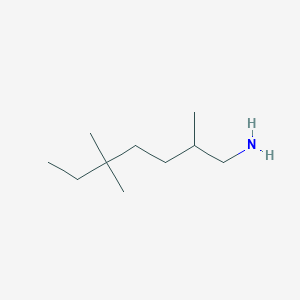
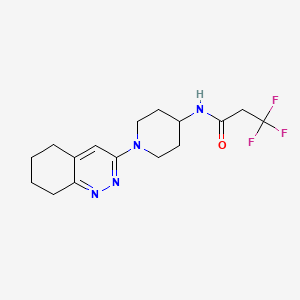
![6-Benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

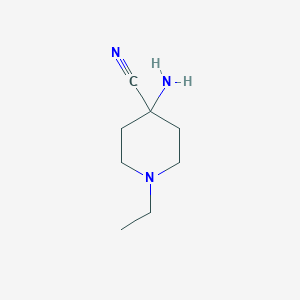
![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)